

Physicochemical Properties of 5-Methyl-1-Aminoindan: A Technical Guide

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Compound of Interest

Compound Name: 5-Methyl-2,3-dihydro-1H-inden-1-amine

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Introduction

5-Methyl-1-aminoindan is a substituted aminoindan derivative. The aminoindan chemical scaffold is of significant interest in medicinal chemistry due to its structural analogy to amphetamines and its role as a monoamine oxidase (MAO) inhibitor and monoamine transporter substrate. This guide provides a detailed overview of the core physicochemical properties of 5-methyl-1-aminoindan, outlines standard experimental protocols for their determination, and presents logical workflows and potential biological mechanisms. Due to the limited availability of direct experimental data for 5-methyl-1-aminoindan, this guide incorporates predicted values and data from structurally related compounds to provide a comprehensive profile.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The data for 5-methyl-1-aminoindan is summarized below.

Property	Value (5-Methyl-1-Aminoindan)	Value (Related Compounds)	Method
Molecular Formula	C ₁₀ H ₁₃ N	C ₉ H ₁₁ N (1-Aminoindan)	-
Molecular Weight	147.22 g/mol	133.19 g/mol (1-Aminoindan)	-
Melting Point	Predicted: 10-15 °C	15 °C (1-Aminoindan) [1][2]; 34-36 °C (5-Aminoindan) [3][4]	Experimental
Boiling Point	Predicted: 105-107 °C at 8 mmHg	96-97 °C at 8 mmHg (1-Aminoindan) [1][2]	Experimental
Water Solubility	Predicted: Low	Insoluble (1-Aminoindan) [1]; Slightly Soluble (5-Aminoindan) [3]	Experimental
pKa (Basic)	Predicted: 9.35 ± 0.20	9.21 at 22°C (1-Aminoindan) [1]; 9.44 (Predicted, (R)-1-Aminoindan) [2]; 5.17 (Predicted, 5-Aminoindan) [3]	Predicted
logP (Octanol-Water)	Predicted: 2.15	1.758 (Calculated, 5-Aminoindan) [5]	Predicted

Note: Predicted values are generated based on computational models and should be confirmed by experimental data. Data for related compounds are provided for comparative purposes.

Experimental Protocols

The following sections detail standard methodologies for the experimental determination of the key physicochemical properties listed above.

Melting Point Determination

The melting point is determined using a capillary melting point apparatus.

- **Sample Preparation:** A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus.
- **Heating:** The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
- **Observation:** The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid.

Boiling Point Determination

The boiling point at reduced pressure is determined using vacuum distillation.

- **Apparatus Setup:** The liquid sample is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum source with a manometer.
- **Heating:** The flask is heated gently in a heating mantle.
- **Pressure Control:** The system pressure is lowered to the desired level (e.g., 8 mmHg) and maintained.
- **Observation:** The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that specific pressure.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining thermodynamic solubility.

- **Sample Preparation:** An excess amount of the compound is added to a known volume of water (or a buffered aqueous solution) in a sealed flask.

- **Equilibration:** The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
- **Phase Separation:** The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged to separate the solid from the saturated solution.
- **Quantification:** The concentration of the compound in the clear filtrate or supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common method for determining the ionization constant of a compound.

- **Solution Preparation:** A precise amount of the aminoindan is dissolved in a suitable solvent, often a water-methanol mixture to ensure solubility. The solution is then slightly acidified.
- **Titration:** The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
- **pH Measurement:** The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.
- **Data Analysis:** A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at which half of the compound is in its ionized form, which corresponds to the midpoint of the buffer region on the titration curve.

logP Determination (HPLC Method)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating the octanol-water partition coefficient (logP).

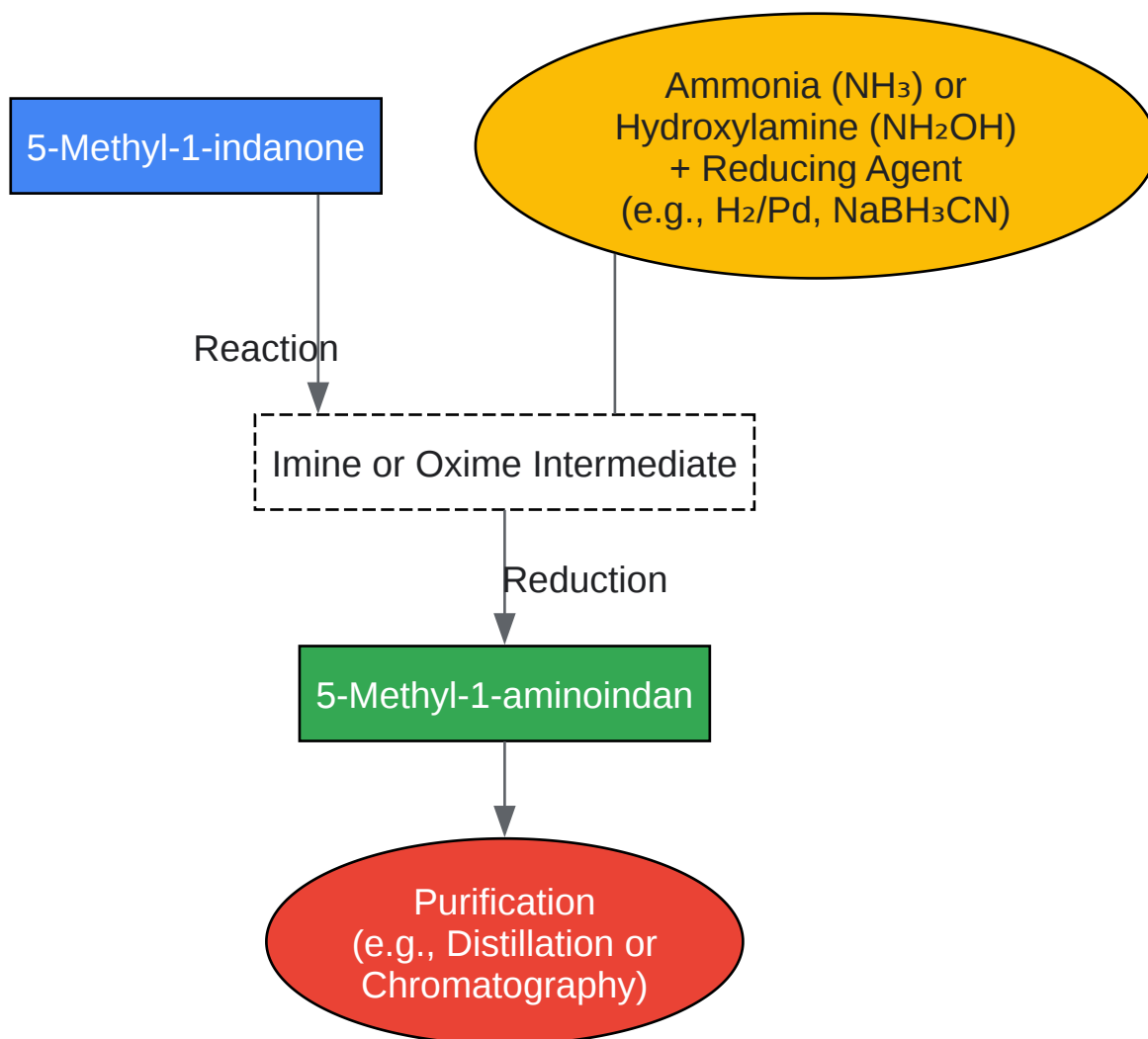
- **Column and Mobile Phase:** An RP-HPLC column (e.g., C18) is used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

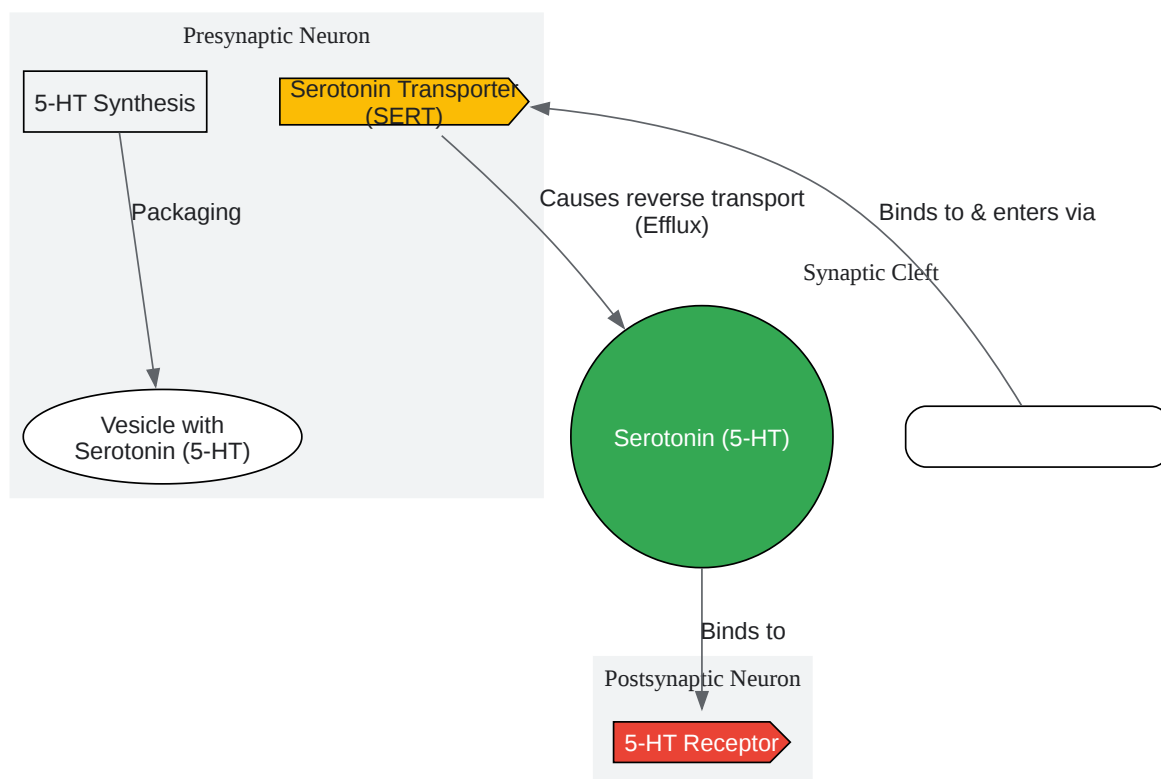
- **Calibration:** A series of standard compounds with known logP values are injected to create a calibration curve by plotting their retention times against their logP values.
- **Sample Analysis:** 5-Methyl-1-aminoindan is injected under the same chromatographic conditions.
- **Calculation:** The retention time of the sample is measured, and its logP value is determined by interpolation from the calibration curve.

Synthesis and Biological Activity

Synthetic Workflow

A common and efficient method for the synthesis of 1-aminoindans is the reductive amination of the corresponding 1-indanone. The workflow for synthesizing 5-methyl-1-aminoindan from its precursor, 5-methyl-1-indanone, is outlined below.





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